(R)-2-(Pyrrolidin-2-yl)acetic acid hydrochloride
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Description
(R)-2-(Pyrrolidin-2-yl)acetic acid hydrochloride, or (R)-2-PAH, is an important organic compound with a wide range of applications in scientific research. It is a chiral compound, meaning that it exists in two different forms that are mirror images of each other. (R)-2-PAH has been used in a variety of studies, such as those related to the synthesis of pharmaceuticals, the mechanism of action of drugs, and biochemical and physiological effects.
Scientific Research Applications
Quantum Chemical Investigations
(R)-2-(Pyrrolidin-2-yl)acetic acid hydrochloride has been explored in the field of quantum chemistry. Studies involving quantum-chemical calculations and thermodynamics parameters of related pyrrolidinone compounds have been conducted, focusing on properties like molecular orbital energies and molecular densities (Bouklah et al., 2012).
Catalytic Abilities in Organic Synthesis
In organic synthesis, derivatives of (R)-2-(Pyrrolidin-2-yl)acetic acid have been synthesized and utilized as catalysts in asymmetric aldol reactions. These compounds have shown significant catalytic abilities, contributing to the formation of aldol products with good enantioselectivity (Hiraga et al., 2011).
Synthesis and Hydrogenation Studies
Research has been conducted on the synthesis of 2-Pyrrolidylacetic acid hydrochloride and related compounds through hydrogenation of pyrrolyl esters and acidic hydrolysis. These studies are crucial in understanding the synthetic routes and mechanisms involved in producing such compounds (Tsui & Wood, 1979).
Development of GABA Uptake Inhibitors
(R)-2-(Pyrrolidin-2-yl)acetic acid hydrochloride derivatives have been investigated for their potential as GABA transport inhibitors. This research is pivotal in developing new therapeutic agents, particularly in targeting specific GABA transporter proteins (Steffan et al., 2015).
Corrosion Inhibition Properties
The compound has been examined for its effectiveness as a corrosion inhibitor for steel in acidic environments. This application is significant in materials science and engineering, offering insights into protecting metals against corrosion (Bouklah et al., 2006).
properties
IUPAC Name |
2-[(2R)-pyrrolidin-2-yl]acetic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c8-6(9)4-5-2-1-3-7-5;/h5,7H,1-4H2,(H,8,9);1H/t5-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQDACVOAOJQTPR-NUBCRITNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CC(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)CC(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00661610 |
Source
|
Record name | [(2R)-Pyrrolidin-2-yl]acetic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00661610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-(Pyrrolidin-2-yl)acetic acid hydrochloride | |
CAS RN |
439918-59-9 |
Source
|
Record name | [(2R)-Pyrrolidin-2-yl]acetic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00661610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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